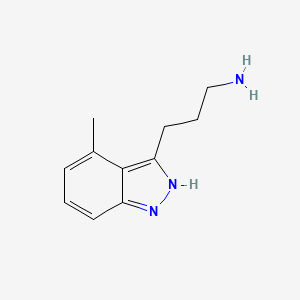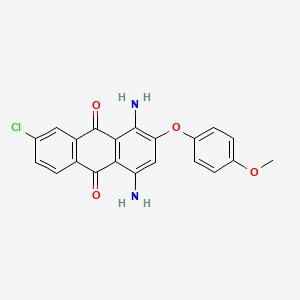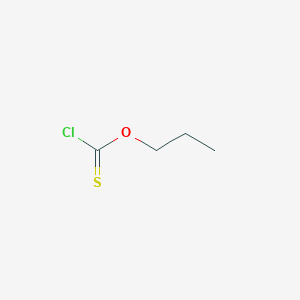
N,N-Diethyl-S-methylthiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-S-methylthiohydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of diethyl and methylthio groups attached to the nitrogen and sulfur atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-S-methylthiohydroxylamine typically involves the reaction of diethylamine with methylthiohydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and quantity of the product. In industrial settings, the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-S-methylthiohydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine and thioether functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles. Solvents like dichloromethane or acetonitrile are often used, and the reaction may be catalyzed by acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-S-methylsulfonylhydroxylamine, while reduction may produce N,N-diethyl-S-methylaminothiohydroxylamine.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-S-methylthiohydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydroxylamines on cellular processes. It may serve as a model compound for studying the interactions of similar molecules with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as a stabilizer, antioxidant, and corrosion inhibitor. It is also employed in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-S-methylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The thioether group may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
N,N-Diethylhydroxylamine: This compound is similar in structure but lacks the methylthio group. It is used as a reducing agent and oxygen scavenger.
N,N-Diethylmethylamine: This compound has a similar diethylamine structure but lacks the hydroxylamine and thioether groups. It is used in organic synthesis and as a solvent.
Uniqueness: N,N-Diethyl-S-methylthiohydroxylamine is unique due to the presence of both hydroxylamine and thioether functional groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and interact with different molecular targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H13NS |
|---|---|
Peso molecular |
119.23 g/mol |
Nombre IUPAC |
N-ethyl-N-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-4-6(5-2)7-3/h4-5H2,1-3H3 |
Clave InChI |
SRKZKZLXCIGXNE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)




![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)
![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)


![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
